4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole
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Overview
Description
4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired positions on the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine substituents or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dechlorinated or partially reduced products.
Scientific Research Applications
4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine atoms and the pyrazole ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-ethyl-1H-pyrazole: Lacks the chloromethyl group, which may result in different reactivity and applications.
5-chloromethyl-1-ethyl-1H-pyrazole: Similar structure but with only one chlorine substituent.
1-ethyl-1H-pyrazole: The parent compound without any chlorine substituents.
Uniqueness
4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole is unique due to the presence of both chlorine substituents and the ethyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can enhance its utility in various synthetic and industrial processes, as well as its potential biological activities.
Properties
IUPAC Name |
4-chloro-5-(chloromethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2/c1-2-10-6(3-7)5(8)4-9-10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALXDBDYEPXEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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